molecular formula C11H13ClN4O B8212497 2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride

2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride

Cat. No.: B8212497
M. Wt: 252.70 g/mol
InChI Key: ZGYWONBHRUCVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride is a chemical compound with the molecular formula C11H13ClN4O. It is a derivative of pyridazine and pyridine, which are nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the formation of a pyridazinyl intermediate through the reaction of hydrazine with a suitable diketone or ketoester.

    Coupling with Pyridine Derivative: The pyridazinyl intermediate is then coupled with a pyridine derivative under basic conditions to form the desired pyridazinyl-pyridine compound.

    Ether Formation: The final step involves the formation of the ether linkage by reacting the pyridazinyl-pyridine compound with an appropriate alkylating agent, such as ethylene oxide, under basic conditions.

    Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: The compound is employed in studies investigating the biological activity of pyridazine and pyridine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Research: It serves as a model compound for studying the reactivity and functionalization of heterocyclic compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals due to its versatile chemical properties

Mechanism of Action

The mechanism of action of 2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(Pyridin-2-yl)pyridazin-3-yl)oxy)ethanamine hydrochloride is unique due to its specific ether linkage between the pyridazinyl and pyridinyl rings, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a versatile building block in medicinal chemistry .

Properties

IUPAC Name

2-(6-pyridin-2-ylpyridazin-3-yl)oxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O.ClH/c12-6-8-16-11-5-4-10(14-15-11)9-3-1-2-7-13-9;/h1-5,7H,6,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYWONBHRUCVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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